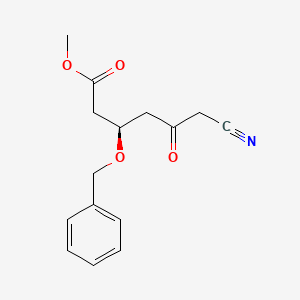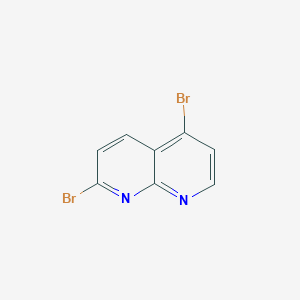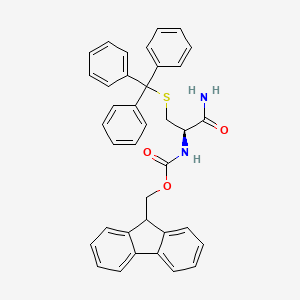![molecular formula C18H12N2O2 B11836923 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid CAS No. 199285-56-8](/img/structure/B11836923.png)
5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid is a complex organic compound that features a cyano group, a naphthalene moiety, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve the use of solvents like acetic acid and catalysts such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The exact mechanism of action for 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups, influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
特性
CAS番号 |
199285-56-8 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
5-[cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H12N2O2/c19-9-17(13-8-14(18(21)22)11-20-10-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-8,10-11,17H,(H,21,22) |
InChIキー |
NKPKJXBXHKZNBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C#N)C3=CC(=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)


![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)






![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)

